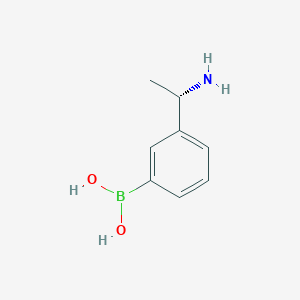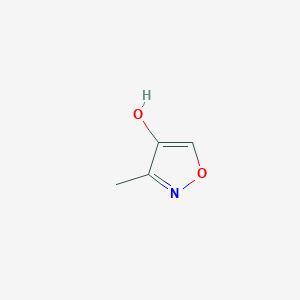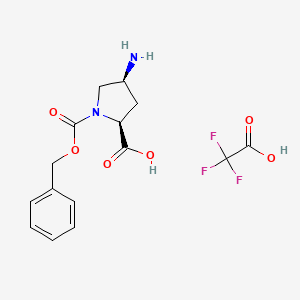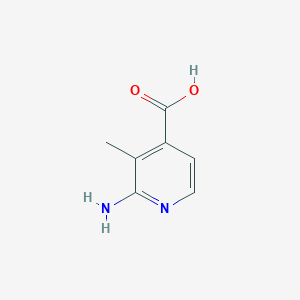
(S)-(3-(1-Aminoethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(3-(1-Aminoethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminoethyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(1-Aminoethyl)phenyl)boronic acid typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method is the asymmetric borylation of imines, which has been optimized for high stereocontrol . Another approach involves the coupling of amino acids or other building blocks with α-aminoboronates, allowing the creation of hybrid molecules with significant potential in various scientific disciplines .
Industrial Production Methods
Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of automated combinatorial approaches has also been explored to facilitate the production of peptide-boronic acids .
Chemical Reactions Analysis
Types of Reactions
(S)-(3-(1-Aminoethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-(3-(1-Aminoethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-(3-(1-Aminoethyl)phenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by forming reversible covalent bonds with active site residues. This interaction disrupts the enzyme’s normal function, leading to its inhibition. The boronic acid group plays a crucial role in this mechanism by acting as a Lewis acid, facilitating the formation of these covalent bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the aminoethyl group and stereochemistry, making it less specific in its interactions.
Borinic acids: Contain two C–B bonds and one B–O bond, resulting in enhanced Lewis acidity compared to boronic acids.
Boronic esters: Used as protective groups in carbohydrate chemistry and have different reactivity profiles compared to boronic acids.
Uniqueness
(S)-(3-(1-Aminoethyl)phenyl)boronic acid is unique due to its specific stereochemistry and the presence of both amino and boronic acid functional groups. This combination allows for highly selective interactions with biological targets and versatile reactivity in chemical synthesis.
Properties
Molecular Formula |
C8H12BNO2 |
|---|---|
Molecular Weight |
165.00 g/mol |
IUPAC Name |
[3-[(1S)-1-aminoethyl]phenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,11-12H,10H2,1H3/t6-/m0/s1 |
InChI Key |
DHOZTVUYIMUKBO-LURJTMIESA-N |
Isomeric SMILES |
B(C1=CC(=CC=C1)[C@H](C)N)(O)O |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2,10-dichloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12957391.png)
![5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B12957396.png)
![8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12957407.png)

![(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12957419.png)
![tert-Butyl (4S,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12957420.png)



![2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12957433.png)
![1',2'-Dihydrospiro[piperidine-3,3'-pyrrolo[3,2-b]pyridine]](/img/structure/B12957449.png)



